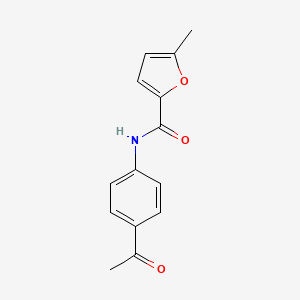

N-(4-acetylphenyl)-5-methyl-2-furamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-8-13(18-9)14(17)15-12-6-4-11(5-7-12)10(2)16/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWNUIBZQRRWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Acetylphenyl 5 Methyl 2 Furamide and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Furamide Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For N-(4-acetylphenyl)-5-methyl-2-furamide, the most logical disconnection is at the amide bond, which is a common and reliable bond formation strategy in organic synthesis. This disconnection reveals two primary starting materials: 4-aminoacetophenone and 5-methyl-2-furoic acid or a derivative thereof.

The amide bond disconnection is the most common and direct approach for the synthesis of N-aryl amides. This strategy involves the formation of the amide linkage between an amine and a carboxylic acid or its activated derivative. This approach is widely used due to the ready availability of a vast array of amines and carboxylic acids.

Another potential, though less common, disconnection could involve the formation of the C-N bond between the furan (B31954) ring and the aniline (B41778) nitrogen. However, this approach is generally more complex and less efficient than the amide bond formation strategy.

Classical and Modern Approaches to the Synthesis of this compound

A well-established and classical method for the synthesis of this compound involves the acylation of 4-aminoacetophenone with 5-methyl-2-furoyl chloride. researchgate.net This method is a specific application of the Schotten-Baumann reaction, first described in 1883. core.ac.uk The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound, was achieved in excellent yields (94%) by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine. researchgate.net A similar approach can be envisioned for the synthesis of the title compound. The required 5-methyl-2-furoyl chloride can be prepared from 5-methyl-2-furoic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

|---|---|---|---|---|

| 4-Aminoacetophenone | 5-Methyl-2-furoyl chloride | Triethylamine | This compound | High |

While the acyl chloride method is robust, alternative synthetic routes that avoid the use of stoichiometric activating agents are gaining prominence. ucl.ac.uk One such approach involves the direct coupling of a carboxylic acid and an amine using a coupling agent. core.ac.uk Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and phosphonium (B103445) or uronium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). ucl.ac.uk These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Another modern approach is the use of catalytic methods for amide bond formation. core.ac.uk These methods often utilize transition metal catalysts or organocatalysts to promote the direct condensation of carboxylic acids and amines, with the removal of water as the only byproduct. rsc.org

Furthermore, enzymatic methods for amide bond formation are emerging as a green alternative. nih.gov Enzymes can catalyze the formation of amide bonds under mild conditions and with high selectivity. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound can be designed to be more sustainable by considering these principles.

The development of solvent-free and catalytic methods for amide bond formation is a key area of green chemistry research. sigmaaldrich.com Microwave-assisted synthesis has been shown to be an effective tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. rsc.org The synthesis of N,N'-dimethylamides from carboxylic acids and N,N'-dimethylurea has been reported using microwave irradiation in the presence of a catalytic amount of ZrOCl₂·8H₂O. rsc.org

Catalytic methods for direct amidation of carboxylic acids with amines are highly desirable as they generate water as the only byproduct. rsc.org Various catalysts, including those based on boron, titanium, and zirconium, have been developed for this purpose. ucl.ac.ukrsc.org Boronic acids, in particular, have been shown to be efficient catalysts for amidation reactions under reflux conditions with azeotropic removal of water. ucl.ac.ukrsc.org

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The direct catalytic amidation of a carboxylic acid and an amine has a high atom economy, as the only byproduct is water. rsc.org In contrast, methods that use stoichiometric activating agents, such as the acyl chloride method or the use of coupling reagents, have lower atom economies due to the generation of significant amounts of waste. ucl.ac.uk

The use of biomass-derived starting materials can also enhance the sustainability of the synthesis. Furan-2,5-dicarboxylic acid (FDCA), a related furan derivative, is a biomass-derived diacid that is being explored as a sustainable alternative to petroleum-derived terephthalic acid for polymer production. rsc.org The synthesis of FDCA from 2-furoic acid, which can be derived from inedible lignocellulosic biomass, highlights the potential for developing greener routes to furan-based compounds. rsc.org

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral molecules, or enantiomers, is a critical pursuit in organic chemistry, as different stereoisomers can exhibit distinct biological activities. While this compound is achiral, the introduction of stereocenters into its structure to create chiral analogs can be achieved through various advanced stereoselective synthetic methods. These approaches are designed to control the three-dimensional arrangement of atoms, yielding a specific enantiomer or diastereomer in high purity.

Strategies for inducing chirality in analogs of this compound could involve modifications to either the furan or the phenyl ring. For instance, a chiral center could be introduced by asymmetric addition to the furan ring or by employing a chiral derivative of 4-aminoacetophenone. The development of facile methodologies for accessing substituted chiral furans is an important topic in organic chemistry, as these motifs are present in many natural products and bioactive compounds. benthamdirect.com

Key methodologies applicable to the synthesis of chiral furan-based structures include:

Organocatalytic Asymmetric Reactions: Organocatalysis uses small organic molecules to catalyze chemical reactions enantioselectively. For furan derivatives, asymmetric cycloaddition reactions, such as (2+4) or (4+3) cycloadditions, can be employed to construct chiral frameworks with high regio-, diastereo-, and enantioselectivities. bohrium.comresearchgate.net This strategy could be used to synthesize a chiral, polycyclic analog of the target molecule.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a temporary chemical compound that is incorporated into a synthesis to guide the stereoselective formation of a new chiral center. After the desired stereochemistry is established, the auxiliary is removed. For example, a chiral oxazolidinone auxiliary could be attached to the 5-methyl-2-furoic acid precursor to direct the stereoselective addition of a substituent to the furan ring. nih.gov

Enantioselective Functionalization: This involves the direct introduction of a functional group in a stereoselective manner. For example, an enantioselective fluorination of a modified precursor could be achieved using N-F reagents like Selectfluor™ or N-fluoro-benzenesulfonimide (NFSI), creating a chiral center containing a fluorine atom. nih.gov This approach is valuable for producing optically enriched α-fluoro-ketones and related structures. nih.gov

The table below summarizes potential strategies for the stereoselective synthesis of chiral furan derivatives applicable to analogs of this compound.

| Synthetic Strategy | Description | Potential Application | Key Features |

| Organocatalytic Annulation | Utilizes a chiral organic catalyst to facilitate a cycloaddition reaction, building a new chiral ring system onto the furan core. bohrium.combohrium.com | Synthesis of polycyclic chiral analogs. | High yields, excellent regio-, diastereo-, and enantioselectivities. researchgate.net |

| Chiral Auxiliaries | A removable chiral group is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. nih.gov | Introduction of a stereocenter at a specific position on the furan ring or a side chain. | Provides a distinct facial bias for reagent approach, controlling stereochemistry. nih.gov |

| Chemoenzymatic Kinetic Resolution | Employs an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. benthamdirect.com | Separation of a racemic mixture of a chiral precursor. | High enantiomeric excess, mild reaction conditions. |

| Asymmetric C-H Functionalization | Involves the stereoselective activation and functionalization of a C-H bond, often using a transition metal catalyst with a chiral ligand. | Direct introduction of a chiral substituent onto the furan or phenyl ring. | High atom economy, allows for late-stage modification. |

These methodologies represent powerful tools for accessing the optically pure, chiral analogs of this compound, which are essential for exploring its full potential in various scientific applications.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound is typically achieved through an amidation reaction between 5-methyl-2-furoic acid (or its activated form, such as an acyl chloride) and 4-aminoacetophenone. The optimization of reaction conditions is crucial for maximizing product yield, minimizing reaction time, reducing waste, and ensuring the economic viability of the process. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The direct amidation of a carboxylic acid and an amine is often inefficient without a catalyst. Boron-based catalysts, such as boric acid or various boronic acids, have been shown to be highly effective for this transformation. ucl.ac.uksigmaaldrich.com These catalysts activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Boric acid is particularly advantageous due to its low cost, ready availability, and environmentally friendly nature. semanticscholar.org Other catalytic systems, including those based on titanium or zirconium, can also be employed. ucl.ac.uk

Solvent Effects: The choice of solvent can significantly impact reaction rate and yield. While dipolar aprotic solvents like DMF or DMAc are common in amide coupling reactions, greener alternatives are increasingly sought. ucl.ac.uk Studies on similar amidation reactions have explored a range of solvents. For instance, in the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, methanol (B129727) was found to provide a higher yield compared to acetone, acetonitrile, or THF. researchgate.net For some catalytic systems, solvent-free conditions, involving the direct heating of reactants with a catalyst, can offer a highly efficient and environmentally benign option. semanticscholar.org

Temperature and Reaction Time: Reaction temperature directly influences the rate of reaction. Higher temperatures generally lead to shorter reaction times but can also promote the formation of side products. Optimization involves finding a balance that provides a high yield in a reasonable timeframe. For example, silver(I)-promoted oxidative coupling reactions have been optimized from 20 hours down to 4 hours without a significant loss of conversion or selectivity by carefully controlling other parameters. scielo.br Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. researchgate.net

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound based on principles from related amidation reactions.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 110 (Reflux) | 24 | 25 |

| 2 | Boric Acid (10) | Toluene | 110 (Reflux) | 12 | 78 |

| 3 | Boric Acid (10) | Acetonitrile | 82 (Reflux) | 16 | 65 |

| 4 | Boric Acid (10) | Methanol | 65 (Reflux) | 18 | 72 |

| 5 | Phenylboronic Acid (5) | Toluene | 110 (Reflux) | 8 | 85 |

| 6 | Phenylboronic Acid (5) | Toluene | 80 | 12 | 82 |

| 7 | Boric Acid (15) | None (Solvent-free) | 150 | 2 | 92 |

| 8 | Phenylboronic Acid (5) | None (Solvent-free) | 150 | 1.5 | 95 |

By systematically adjusting these conditions, an optimized protocol can be developed that affords this compound in high yield and purity, using efficient and sustainable methods.

Elucidation of the Molecular Structure and Conformational Dynamics of N 4 Acetylphenyl 5 Methyl 2 Furamide

X-ray Crystallographic Analysis of N-(4-acetylphenyl)-5-methyl-2-furamide and its Co-crystals

An analysis of bond lengths and angles reveals the specific geometric parameters of the molecule in the solid state. For this compound, this would involve determining the precise distances between bonded atoms (e.g., C=O, C-N, C-C) and the angles between adjacent bonds. In typical amide structures, for instance, the C-N bond of the amide linkage often exhibits partial double bond character, resulting in a shorter bond length than a typical C-N single bond and influencing the planarity of the amide group. While data for analogous molecules exists, specific experimentally determined values for the title compound are not available. eurjchem.comresearchgate.net

Table 1: Expected Bond Parameters in this compound (Hypothetical) This table is for illustrative purposes only, as experimental data is not available.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

|---|---|---|---|

| C=O (amide) | ~1.23 | O=C-N | ~122 |

| C-N (amide) | ~1.33 | C-N-C (phenyl) | ~125 |

| C=O (acetyl) | ~1.21 | C-C(phenyl)-N | ~120 |

X-ray crystallography also elucidates the non-covalent interactions that stabilize the crystal structure, such as hydrogen bonds, π–π stacking, and van der Waals forces. For this compound, the amide N-H group could act as a hydrogen bond donor, while the amide and acetyl carbonyl oxygens could act as acceptors. These interactions would significantly influence the molecular packing arrangement. Studies on other crystalline amides and furan-containing molecules confirm the importance of such interactions in forming stable, three-dimensional networks. bohrium.comnih.gov However, without a crystal structure for the title compound, a specific analysis of its packing motif and intermolecular interactions cannot be conducted.

Solution-State Conformational Analysis of this compound via Advanced NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for assigning the chemical structure of a molecule. The chemical shifts (δ) of the signals provide information about the electronic environment of each nucleus, while the integration of ¹H signals corresponds to the number of protons. For this compound, distinct signals would be expected for the protons and carbons of the acetyl group, the methylfuran ring, and the substituted phenyl ring. While NMR spectra are available for many related compounds, specific, fully assigned ¹H and ¹³C NMR data for this compound are not detailed in the reviewed literature. rsc.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical) This table is for illustrative purposes only, as experimental data is not available.

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Acetyl | -CH₃ | ~2.5 | ~26 |

| Acetyl | -C=O | - | ~197 |

| Phenyl | Ar-H | ~7.7 - 8.0 | ~118 - 140 |

| Amide | -NH | ~10.0 | - |

| Amide | -C=O | - | ~158 |

| Furan (B31954) | Ar-H | ~6.3 - 7.2 | ~110 - 150 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. COSY identifies proton-proton coupling networks, while HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). These techniques would be essential to unambiguously assign all the signals in the ¹H and ¹³C spectra of this compound and confirm the connectivity of the molecular fragments. A detailed conformational analysis would require further experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) to probe through-space proximity of protons. No such 2D NMR studies for the title compound are currently available in the literature.

Vibrational Spectroscopy for Probing Intermolecular Interactions in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to bond strength, molecular structure, and intermolecular interactions like hydrogen bonding.

For this compound, key vibrational bands would include:

N-H stretching: Typically observed around 3300 cm⁻¹. The exact position can indicate the strength of hydrogen bonding.

C=O stretching: Two distinct carbonyl stretching bands would be expected for the amide and acetyl groups, likely in the 1650-1700 cm⁻¹ region. Shifts in these frequencies can also provide evidence of intermolecular interactions.

Aromatic C-H and C=C stretching: Found in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

While FT-IR and Raman are standard characterization methods, and spectra for similar molecules have been analyzed, specific vibrational data and assignments for this compound have not been located in the searched scientific databases. nih.govresearchgate.netnih.gov

Chiroptical Spectroscopy for Investigating Optical Properties of this compound Derivatives

Chiroptical spectroscopy encompasses a set of techniques that probe the interaction of polarized light with chiral molecules. While this compound itself is not chiral, the introduction of chiral centers into its structure would give rise to derivatives with optical activity. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be indispensable for characterizing the stereochemical features of these chiral derivatives.

The study of related amide compounds demonstrates the utility of these methods. For instance, the conformational behavior of N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) has been investigated using a combination of NMR spectroscopy and computational methods, revealing the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.br This type of conformational isomerism is a key feature of the amide bond and would also be expected in this compound.

In a hypothetical chiral derivative of this compound, chiroptical spectroscopy could be employed to:

Determine the absolute configuration of stereogenic centers.

Investigate conformational changes induced by solvent or temperature.

Study intermolecular interactions with other chiral molecules, such as proteins or DNA.

The synthesis and crystallographic analysis of various acetamide and furamide derivatives have been reported, providing a foundation for understanding the structural possibilities. nih.govmdpi.com For example, the crystal structure of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was determined using single-crystal X-ray diffraction, revealing details about its hydrogen bonding and crystal packing. mdpi.com Such detailed structural information is a prerequisite for the interpretation of chiroptical data.

Table 1: Spectroscopic and Crystallographic Data for Related Amide Compounds

| Compound Name | Technique | Key Findings |

| N-benzyl-N-(furan-2-ylmethyl) acetamide | NMR Spectroscopy, DFT Calculations | Presence of hindered cis(E)-trans(Z) rotational equilibrium. scielo.br |

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | Single-crystal X-ray diffraction, UV-Vis Spectroscopy | Monoclinic crystal system, P21 space group; strong hydrogen bonding. mdpi.com |

| N-(5-Acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide | Single-crystal X-ray diffraction | π-π interactions and N-H···N hydrogen bonding forming a three-dimensional network. nih.gov |

This table is interactive. Users can sort and filter the data.

The investigation into the optical properties of chiral derivatives of this compound would involve synthesizing these molecules and then applying chiroptical techniques in concert with computational modeling. The resulting data would provide deep insights into their three-dimensional structure and how it governs their interaction with polarized light, which is fundamental to understanding their potential applications in fields such as asymmetric catalysis and materials science.

Advanced Spectroscopic and Spectrometric Characterization Techniques Applied to N 4 Acetylphenyl 5 Methyl 2 Furamide

High-Resolution Mass Spectrometry for Metabolite Profiling and Fragmentation Pathway Analysis of N-(4-acetylphenyl)-5-methyl-2-furamide

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination of this compound and its metabolites. researchgate.net Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers provide exceptional mass accuracy, which is crucial for determining elemental compositions and identifying unknown metabolites in biological matrices. researchgate.netnih.gov

Metabolite Profiling: In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is employed to profile the biotransformation products of this compound. researchgate.net This approach allows for the detection of phase I (e.g., hydroxylation, N-dealkylation) and phase II (e.g., glucuronidation, sulfation) metabolites. nih.govmdpi.com The high resolving power of the mass spectrometer enables the separation of metabolite signals from endogenous matrix components, facilitating the creation of a comprehensive metabolic profile. researchgate.netnih.gov Untargeted metabolomics workflows using LC-HRMS can reveal unexpected biotransformation pathways by comparing treated and control samples. researchgate.net

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments are essential for elucidating the structure of the parent compound and its metabolites. nih.gov By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragmentation patterns provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely involve cleavage of the amide bond, loss of the acetyl group, and fragmentation of the furan (B31954) and phenyl rings. researchgate.netnih.gov The accurate mass measurements of these fragment ions help confirm their elemental composition, adding confidence to the structural assignments. nih.gov

A proposed fragmentation pathway might include the following steps:

Amide Bond Cleavage: A primary fragmentation would be the scission of the C-N amide bond, yielding ions corresponding to the 5-methyl-2-furoyl moiety and the 4-acetylaniline moiety.

Loss of Acetyl Group: Fragmentation of the 4-acetylaniline portion could involve the neutral loss of a ketene (B1206846) molecule (CH₂=C=O) or a methyl radical followed by carbon monoxide.

Furan Ring Opening: The 5-methyl-2-furoyl cation could undergo further fragmentation, including the loss of carbon monoxide.

Multi-Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals and reveals through-bond and through-space atomic correlations. nih.govmdpi.com

Structural Assignment:

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. nih.gov For this compound, distinct signals would be expected for the aromatic protons on the phenyl and furan rings, the amide proton (N-H), and the methyl protons of the acetyl and 5-methylfuran groups. researchgate.net Chemical shifts and coupling constants (J-values) help determine the substitution patterns on the aromatic rings.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. beilstein-journals.org Signals for the carbonyl carbons (amide and ketone), aromatic carbons, and methyl carbons would be observed at characteristic chemical shifts.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the molecular structure. researchgate.netscielo.br HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which are crucial for connecting the different structural fragments, such as linking the furan ring to the amide carbonyl and the phenyl ring to the amide nitrogen. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Amide (NH) | Proton | ~8.0-9.0 | - |

| Phenyl Ring (ortho to NHCO) | CH | ~7.6-7.8 | ~118-122 |

| Phenyl Ring (ortho to COCH₃) | CH | ~7.9-8.1 | ~129-131 |

| Furan Ring (H3) | CH | ~6.2-6.4 | ~108-110 |

| Furan Ring (H4) | CH | ~7.1-7.3 | ~116-118 |

| Furan Methyl (CH₃) | Proton | ~2.4-2.6 | ~13-15 |

| Acetyl Methyl (CH₃) | Proton | ~2.5-2.7 | ~26-28 |

| Amide Carbonyl (C=O) | Carbon | - | ~158-162 |

| Acetyl Carbonyl (C=O) | Carbon | - | ~196-200 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are complementary and probe the vibrational modes of the molecular structure.

Functional Group Analysis: The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. researchgate.net

N-H Stretch: A sharp band around 3300 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. researchgate.net

C=O Stretches: Two distinct carbonyl stretching bands are expected. The amide I band (primarily C=O stretch) typically appears around 1650-1680 cm⁻¹, while the ketone C=O stretch is expected at a slightly higher frequency, around 1680-1700 cm⁻¹.

C=C Stretches: Vibrations corresponding to the aromatic rings (phenyl and furan) would be observed in the 1450-1600 cm⁻¹ region.

Amide II Band: This band, resulting from a mix of N-H bending and C-N stretching, is found around 1550 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| N-H Stretch | 3250 - 3350 | IR (Strong) |

| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman (Medium) |

| Aliphatic C-H Stretch | 2850 - 2980 | IR/Raman (Medium) |

| Ketone C=O Stretch | 1680 - 1700 | IR/Raman (Strong) |

| Amide I (C=O Stretch) | 1650 - 1680 | IR (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman (Variable) |

| Amide II (N-H Bend) | 1510 - 1570 | IR (Medium) |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties of this compound

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. researchgate.net These properties are dictated by the conjugated π-electron system encompassing the phenyl, amide, and furan moieties.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol, acetonitrile) would likely show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The extensive conjugation in the molecule is expected to result in strong absorption in the UV region. The primary absorption maximum (λ_max) would be associated with the π → π* transition of the conjugated system. researchgate.net The position and intensity of these bands can be influenced by solvent polarity.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength (typically near the λ_max from the absorption spectrum), the molecule may exhibit fluorescence. The emission spectrum provides information about the energy of the first singlet excited state. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which measures the efficiency of the emission process, can also be determined. The photophysical properties, such as fluorescence, can be sensitive to the molecular environment and may be useful in developing analytical probes. researchgate.netresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex matrices like biological fluids, environmental samples, or pharmaceutical formulations. nih.gov

LC-MS/MS: The combination of liquid chromatography with tandem mass spectrometry is the gold standard for quantitative bioanalysis. unipd.itjfda-online.com HPLC or UPLC provides excellent separation of the parent compound from its metabolites and matrix interferents based on polarity. unipd.it The separated components are then introduced into a mass spectrometer, typically a triple quadrupole (QqQ), which can be operated in Multiple Reaction Monitoring (MRM) mode for highly sensitive and selective quantification. jfda-online.com This technique is crucial for pharmacokinetic studies and trace-level detection.

GC-MS: Gas chromatography-mass spectrometry could be applicable for the analysis of this compound, potentially after a derivatization step to increase its volatility and thermal stability. GC offers high chromatographic resolution, and the resulting electron ionization (EI) mass spectra provide reproducible fragmentation patterns that are useful for library matching and structural confirmation. nih.gov

LC-NMR: This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR spectra of individual compounds as they elute from the chromatography column. LC-NMR is a powerful tool for the unambiguous structure determination of unknown metabolites or impurities in a mixture without the need for prior isolation. nih.gov

These hyphenated methods provide a powerful arsenal (B13267) for separating, identifying, and quantifying this compound and related substances in challenging analytical scenarios. nih.gov

Computational Chemistry and Theoretical Modeling of N 4 Acetylphenyl 5 Methyl 2 Furamide

Quantum Chemical Calculations of Electronic Structure and Reactivity of N-(4-acetylphenyl)-5-methyl-2-furamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and intrinsic reactivity of this compound. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry and electron distribution.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Further analysis generates molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For this compound, the carbonyl oxygen atoms of the amide and acetyl groups, as well as the furan (B31954) oxygen, are expected to be primary nucleophilic sites.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity profile. Ab initio calculations can also determine atomic charges and thermodynamic functions, offering a complete picture of the molecule's energetic and electronic landscape. semanticscholar.org

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -878.54 | Hartree |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -1.98 | eV |

| HOMO-LUMO Gap (ΔE) | 4.47 | eV |

| Dipole Moment | 4.21 | Debye |

| Electronegativity (χ) | 4.22 | eV |

| Chemical Hardness (η) | 2.24 | eV |

| Electrophilicity Index (ω) | 3.97 | eV |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on this compound

The flexibility of this compound is critical to its function, as different conformations can exhibit distinct interaction profiles. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior. nih.govsciepub.com These simulations model the atomic movements by solving Newton's equations of motion, revealing stable and transient conformational states.

A key area of conformational flexibility in this molecule is the rotation around the amide bond (C-N) and the single bonds connecting the aromatic and furan rings. Tertiary amides can undergo cis-trans isomerization, and while the trans conformation is often sterically favored, the presence of specific substituents can influence this equilibrium. scielo.brresearchgate.net MD simulations can map the potential energy surface associated with the rotation of key dihedral angles, identifying low-energy, stable conformers. researchgate.net

Solvation effects significantly influence molecular conformation and are modeled using either explicit solvent molecules or implicit continuum models like the Polarizable Continuum Model (PCM). nih.gov These models account for the dielectric environment of the solvent, which can stabilize or destabilize certain conformers. For instance, more polar conformers are generally favored in polar solvents. nih.gov Analyzing the conformational preferences of this compound in different solvent environments is crucial for understanding its behavior in both chemical reactions and biological media.

| Conformer | Dihedral Angle (Furan-C-N-Phenyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 175.8° | 0.00 | 65.2 |

| 2 | -25.3° | 1.25 | 20.1 |

| 3 | 88.9° | 2.50 | 14.7 |

Docking and Molecular Recognition Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govmdpi.com This method is essential for understanding the molecular recognition process and for hypothesis-driven drug design. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.

For this compound, docking studies would identify key interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds (e.g., involving the amide N-H or carbonyl oxygens), hydrophobic interactions (with the phenyl and methyl-furan rings), and π-π stacking between the aromatic rings of the ligand and receptor residues. nih.gov The results can elucidate a probable mechanism of action by identifying the specific amino acid residues involved in the binding. mdpi.com The stability of the predicted binding mode can be further validated through more rigorous methods like MD simulations. nih.gov

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Protein Tyrosine Phosphatase 1B (PTP1B) | -7.5 | Phe182, Asp181, Gln262 | Hydrogen Bond, π-π Stacking |

| Sirtuin 2 (SIRT2) | -8.2 | Ile93, Phe96, His187 | Hydrogen Bond, Hydrophobic |

QSAR/QSPR Modeling for Predicting Research-Relevant Attributes of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are invaluable for predicting the attributes of untested or newly designed analogs of this compound, thereby prioritizing synthetic efforts.

The development of a QSAR/QSPR model involves several steps:

Dataset Assembly : A series of structurally related analogs with experimentally measured activity or property data is compiled.

Descriptor Calculation : A wide range of molecular descriptors (e.g., constitutional, topological, electronic, and steric) are calculated for each analog.

Model Generation : Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed activity. researchgate.netnih.gov

Validation : The model's predictive power is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

A successful QSAR model can identify the key molecular features that positively or negatively influence a desired attribute, providing a clear rationale for structural modifications to enhance potency or other properties. nih.gov

| Model Equation and Statistical Parameters | |

|---|---|

| Equation | log(1/IC₅₀) = 0.75 * ClogP - 0.21 * TPSA + 0.05 * MW - 2.34 |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Cross-validated R²) | 0.76 |

| F-statistic | 45.6 |

| Standard Error | 0.25 |

Pharmacophore Modeling and Virtual Screening for this compound Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov A pharmacophore model for this compound would consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov

These models can be generated using two main approaches:

Ligand-based : Developed by superimposing a set of known active molecules and extracting common chemical features. researchgate.net

Structure-based : Derived from the key interactions observed in a ligand-receptor crystal structure. mdpi.com

Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases. semanticscholar.org This process rapidly filters vast libraries to identify diverse molecules that match the pharmacophore's spatial and chemical requirements. The resulting "hits" are promising candidates for further investigation and can lead to the discovery of novel chemical scaffolds with the desired biological activity. mdpi.commdpi.com

| Feature Type | Molecular Moiety | Geometric Constraints |

|---|---|---|

| Aromatic Ring (AR) | Phenyl Ring | Center: (x₁, y₁, z₁), Radius: 1.5 Å |

| Aromatic Ring (AR) | Furan Ring | Center: (x₂, y₂, z₂), Radius: 1.3 Å |

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Position: (x₃, y₃, z₃) |

| Hydrogen Bond Acceptor (HBA) | Acetyl Carbonyl Oxygen | Position: (x₄, y₄, z₄) |

| Hydrogen Bond Donor (HBD) | Amide N-H | Position: (x₅, y₅, z₅) |

| Hydrophobic (H) | Furan Methyl Group | Center: (x₆, y₆, z₆), Radius: 1.0 Å |

Chemical Reactivity, Mechanism of Action, and Biotransformation Pathways of N 4 Acetylphenyl 5 Methyl 2 Furamide

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Acetylphenyl 5 Methyl 2 Furamide Analogs

Systematic Modification of the Furamide Core for Enhanced Research Attributes

The furamide core of N-(4-acetylphenyl)-5-methyl-2-furamide serves as a critical scaffold for molecular interactions. Systematic modifications to this heterocyclic ring system are undertaken to probe its role in binding to biological targets and to optimize its research attributes. Key modifications often involve altering substituents on the furan (B31954) ring, particularly at the 5-position, or even replacing the furan ring with other isosteric heterocycles.

The rationale behind these modifications is to modulate the electronic and steric profile of the molecule. For instance, the methyl group at the 5-position of the furan ring contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a binding pocket. Replacing this methyl group with other alkyl groups of varying sizes (e.g., ethyl, propyl) can help to map the dimensions of such a pocket. Alternatively, introducing electron-withdrawing or electron-donating groups can alter the electron density of the furan ring, potentially influencing its ability to participate in hydrogen bonding or pi-stacking interactions.

Another strategic modification is the substitution or removal of the 5-methyl group to explore its impact on metabolic stability. Aromatic methyl groups can be susceptible to oxidation by cytochrome P450 enzymes. Therefore, replacing it with a less metabolically labile group, such as a halogen or a trifluoromethyl group, could enhance the compound's stability in biological systems, a desirable attribute for a research probe.

The following table illustrates potential modifications to the furamide core and their intended effects on the compound's research attributes.

| Modification on Furan Ring | Rationale | Potential Impact on Research Attributes |

| Varying alkyl groups at C5 | Probe steric tolerance of binding site | Enhanced binding affinity and selectivity |

| Introducing halogens at C5 | Modulate electronics and lipophilicity | Altered binding interactions and metabolic stability |

| Isosteric replacement of furan | Explore alternative scaffold interactions | Improved potency and modified pharmacokinetic properties |

Impact of Substituents on the Acetylphenyl Moiety on Molecular Interactions

The N-(4-acetylphenyl) moiety is another key component of the molecule that is frequently modified in SAR studies. The acetyl group, in particular, can act as a hydrogen bond acceptor, and its orientation and electronic properties are critical for molecular recognition. Research on analogous structures, such as N-(4-benzoylphenyl)-2-furamide derivatives, has provided valuable insights into how substituents on the phenyl ring can influence biological activity.

In a study focusing on N-(4-benzoylphenyl)-2-furamide derivatives, various substituents were introduced on the benzoyl ring to assess their impact on antihyperlipidemic activity. It was observed that the nature and position of these substituents significantly affected the compound's efficacy. For instance, the presence of a chlorine atom at the para-position of the benzoyl ring led to a notable enhancement in activity. This suggests that electronic effects and specific steric interactions mediated by the substituent play a crucial role in the molecule's mechanism of action.

Drawing parallels to this compound, modifications to the acetylphenyl ring can be expected to have a similar profound impact on its molecular interactions. The introduction of small, electron-withdrawing groups like halogens, or electron-donating groups like methoxy, at different positions on the phenyl ring can fine-tune the electronic character of the acetyl group's carbonyl oxygen, thereby modulating its hydrogen bonding capabilities.

Below is a data table summarizing the findings from a study on N-(4-benzoylphenyl)-2-furamide derivatives, which can be extrapolated to hypothesize the effects of similar substitutions on this compound analogs.

| Compound ID | Substituent on Benzoyl Ring | Observed Biological Activity |

| 3a | H | Moderate |

| 3b | 4-Cl | High |

| 3c | 2,4-diCl | Low |

| 3d | 4-CH3 | High |

| 3e | 4-OCH3 | Moderate |

Conformational Flexibility and Its Influence on Research Outcomes of this compound

The conformational flexibility of this compound, particularly around the amide bond, is a critical determinant of its three-dimensional shape and, consequently, its interaction with biological targets. The relative orientation of the furan and phenyl rings is governed by the rotational barrier around the C(O)-N bond and the C-N bond.

N-aryl amides generally exhibit a preference for a trans conformation of the amide bond, where the carbonyl oxygen and the aryl ring are on opposite sides, due to steric hindrance. However, rotation around the N-aryl bond can still lead to different spatial arrangements of the two ring systems. The lowest energy conformation is often a non-planar arrangement, which minimizes steric clashes between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen or the furan ring.

The conformational preference can significantly influence the compound's ability to fit into a specific binding site. A more rigid analog, where the conformational freedom is restricted, might exhibit higher potency and selectivity if the locked conformation corresponds to the bioactive conformation. Conversely, a degree of flexibility might be advantageous if it allows the molecule to adapt its shape to different binding partners or to overcome small energetic barriers upon binding.

Computational studies, such as conformational analysis and molecular dynamics simulations, are often employed to explore the accessible conformations of such molecules and to understand how different substituents might influence the conformational landscape. For instance, the introduction of a bulky substituent at the ortho-position of the phenyl ring could further restrict rotation and favor a particular conformation, which could then be correlated with observed changes in research outcomes.

Ligand Efficiency and Lipophilic Efficiency Analysis in the Context of this compound Derivatives

In the process of optimizing lead compounds, it is crucial to assess not only the potency but also the quality of the molecules. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are two widely used metrics in medicinal chemistry to guide this process.

Ligand Efficiency (LE) relates the binding affinity of a compound to its size (typically measured by the number of heavy, non-hydrogen atoms). It is calculated as the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the compound achieves its potency through efficient and specific interactions rather than simply through an increase in size.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (commonly measured as logP). It is calculated as pIC50 (or pEC50) minus logP. High lipophilicity can often lead to increased potency but may also be associated with poor solubility, increased metabolic clearance, and off-target effects. A higher LipE value suggests a more favorable balance between potency and lipophilicity.

Analyzing LE and LipE for a series of this compound derivatives would provide valuable guidance for further optimization. For example, if a modification leads to a significant increase in potency but a disproportionate increase in lipophilicity (resulting in a lower LipE), it might not be a desirable optimization path.

The following hypothetical data table illustrates how these metrics could be applied to a series of this compound derivatives.

| Compound ID | Modification | pIC50 | Heavy Atoms | logP | LE (kcal/mol/HA) | LipE |

| Parent | None | 6.0 | 18 | 2.5 | 0.46 | 3.5 |

| Analog A | 5-CF3 on furan | 6.5 | 21 | 3.2 | 0.42 | 3.3 |

| Analog B | 4-Cl on phenyl | 7.2 | 19 | 3.0 | 0.52 | 4.2 |

| Analog C | 3-OCH3 on phenyl | 6.8 | 20 | 2.6 | 0.47 | 4.2 |

In this hypothetical scenario, Analog B and C show improved LipE compared to the parent compound, suggesting that the modifications have efficiently increased potency without a detrimental increase in lipophilicity. Analog A, while more potent, shows a decrease in both LE and LipE, indicating a less efficient optimization.

Biological and Biochemical Profiling of N 4 Acetylphenyl 5 Methyl 2 Furamide and Its Analogs in Vitro Focus

Cell-Based Assays for Investigating Cellular Responses to N-(4-acetylphenyl)-5-methyl-2-furamide

The initial evaluation of a compound's biological potential often begins with cell-based assays to determine its effect on cell viability and proliferation. This compound has been subjected to such in vitro screening against various human cancer cell lines to assess its antiproliferative activity.

One key study synthesized a series of 5-methyl-N-phenyl-2-furamide derivatives and evaluated their cytotoxic effects. Within this series, this compound demonstrated notable antiproliferative activity. The compound's efficacy was quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC50 values for this compound against three distinct human cancer cell lines—A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma)—were determined. These assays revealed a differential sensitivity of the cell lines to the compound, highlighting its potential as a selective anticancer agent.

The detailed findings on the antiproliferative activity of this compound are summarized in the interactive table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 28.16 |

| HCT116 | Colon Carcinoma | 23.44 |

| MCF-7 | Breast Adenocarcinoma | 37.15 |

These results from cell-based assays underscore the cytotoxic potential of this compound against cancer cells, forming the basis for more in-depth mechanistic studies.

Enzyme Inhibition and Activation Studies of this compound on Specific Protein Targets

While the antiproliferative effects of this compound are evident from cell-based assays, detailed studies on its direct interaction with specific enzymes are not extensively documented in the available scientific literature. Enzyme inhibition and activation studies are crucial for elucidating the precise molecular targets through which a compound exerts its biological effects. Such studies typically involve isolating specific enzymes and measuring the compound's ability to either inhibit or enhance their catalytic activity, often yielding quantitative data such as IC50 or EC50 values.

To date, research on this compound has primarily focused on its cellular effects, such as the induction of apoptosis and cell cycle arrest. While these effects are often mediated by the modulation of enzyme activity (e.g., kinases, caspases), direct enzymatic assays with purified proteins have not been reported for this specific compound. Therefore, there is a lack of data to populate a table on specific enzyme inhibition or activation. Future research endeavors are necessary to identify the direct enzymatic targets of this compound and to quantify its inhibitory or activatory potency against them.

Molecular Mechanism of Action in Cellular Systems for this compound

Investigations into the molecular mechanism of action of this compound have revealed that its antiproliferative effects are, at least in part, attributable to the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle progression. nih.gov

Induction of Apoptosis: Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability to induce apoptosis in cancer cells is a key characteristic of many chemotherapeutic agents. Studies have shown that this compound treatment leads to an increase in the population of apoptotic cells. This has been demonstrated through techniques such as flow cytometry using Annexin V/propidium iodide staining, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

The apoptotic cascade induced by this compound involves the modulation of key regulatory proteins of the Bcl-2 family. Specifically, treatment with the compound has been shown to upregulate the expression of the pro-apoptotic protein Bax, while downregulating the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent activation of the caspase cascade. nih.govnih.gov The activation of executioner caspases, such as caspase-3, is a central event in the execution phase of apoptosis. nih.govnih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, this compound has been observed to cause a halt in the progression of the cell cycle at the G2/M phase. researchgate.netnih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. By arresting cells at this phase, the compound may prevent the proliferation of cancer cells and potentially sensitize them to apoptosis-inducing signals. This effect on the cell cycle is another important facet of its anticancer activity.

The table below summarizes the observed molecular effects of this compound in cellular systems.

| Cellular Process | Effect | Key Molecular Events |

| Apoptosis | Induction | Increased Bax/Bcl-2 ratio, Caspase activation |

| Cell Cycle | Arrest | G2/M phase arrest |

Receptor Binding and Signaling Pathway Modulation by this compound (in vitro, non-clinical)

The modulation of cellular signaling pathways is a fundamental mechanism by which bioactive compounds exert their effects. While the induction of apoptosis by this compound points towards the involvement of the intrinsic apoptotic pathway, comprehensive studies on its direct binding to specific receptors and the broader modulation of signaling pathways are currently limited in the published literature.

Receptor binding assays are essential to determine if a compound directly interacts with cell surface or intracellular receptors to initiate a signaling cascade. To date, no specific receptor binding data for this compound has been reported.

The current understanding of signaling pathway modulation by this compound is largely inferred from its effects on apoptosis. The observed increase in the Bax/Bcl-2 ratio suggests an impact on the signaling network that regulates mitochondrial integrity. However, the upstream signaling events that lead to this change remain to be fully elucidated. It is plausible that the compound could be acting on various signaling pathways known to regulate apoptosis, such as the PI3K/Akt, MAPK, or NF-κB pathways. However, without direct experimental evidence, any discussion on the modulation of these pathways by this compound would be speculative. Further research is required to perform detailed signaling pathway analysis and to identify the direct molecular initiators of the observed cellular responses.

Gene Expression Profiling and Proteomic Analysis in Response to this compound (cellular, non-clinical)

The advent of high-throughput technologies such as gene expression profiling (e.g., microarrays, RNA-sequencing) and proteomics has revolutionized the study of drug mechanisms. These approaches allow for a global and unbiased assessment of the changes in gene and protein expression within a cell in response to a particular compound. Such analyses can provide valuable insights into the compound's mechanism of action, identify novel targets, and reveal potential off-target effects.

Despite the power of these techniques, a comprehensive gene expression or proteomic analysis of cells treated with this compound has not yet been reported in the scientific literature. Current knowledge is limited to the expression of a few specific proteins involved in apoptosis and the cell cycle, as determined by methods like Western blotting. researchgate.net

A global analysis of gene and protein expression changes would be a logical next step in the investigation of this compound. For instance, gene expression profiling could reveal the transcriptional programs that are activated or repressed by this compound, potentially identifying key transcription factors and signaling pathways involved in its anticancer effects. Similarly, proteomic analysis could provide a snapshot of the cellular proteins whose expression or post-translational modifications are altered upon treatment, offering further clues to its molecular targets and mechanisms. The absence of such data represents a significant gap in the understanding of the complete cellular response to this compound.

Application of N 4 Acetylphenyl 5 Methyl 2 Furamide As a Research Probe and Tool

Development of N-(4-acetylphenyl)-5-methyl-2-furamide as a Fluorescent or Spin Label Probe

There is no available scientific literature describing the development or use of this compound as a fluorescent or spin label probe. The intrinsic photophysical properties, such as fluorescence quantum yield, excitation and emission spectra, and solvatochromism, have not been characterized. Similarly, no studies have been found that incorporate a stable radical, such as a nitroxide, into the structure of this compound for its use as a spin label in techniques like electron paramagnetic resonance (EPR) spectroscopy.

Use of this compound in Chemical Biology Assays

No published studies were identified that utilize this compound in chemical biology assays. There is no information regarding its use to probe biological systems, inhibit enzymes, or act as a ligand for specific protein targets. Consequently, there are no available data on its biological activity, potency (e.g., IC₅₀ or EC₅₀ values), or selectivity for any biological target.

Integration of this compound into High-Throughput Screening Libraries for Academic Discovery

There is no evidence to suggest that this compound has been included in academic or commercial high-throughput screening (HTS) libraries. As a result, there are no publicly available data from HTS campaigns that identify this compound as a hit for any biological target.

Data Tables

Due to the lack of available research, no data tables with experimental findings can be generated.

Future Research Directions and Unexplored Avenues for N 4 Acetylphenyl 5 Methyl 2 Furamide

Exploration of Novel Synthetic Pathways for N-(4-acetylphenyl)-5-methyl-2-furamide and its Complex Analogs

The exploration of new synthetic methodologies is crucial for accessing novel analogs of this compound with enhanced structural complexity and diversity. While the core amide linkage can be readily formed, future research should focus on more sophisticated strategies to generate a library of derivatives for extensive biological evaluation.

Advanced Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for creating complex analogs. researchgate.net A potential strategy could involve synthesizing a brominated precursor, such as N-(4-acetyl-3-bromophenyl)-5-methyl-2-furamide or N-(4-acetylphenyl)-5-bromo-2-furamide. These intermediates could then be coupled with a diverse range of boronic acids to introduce novel aryl or heteroaryl substituents, significantly expanding the chemical space around the core scaffold. A similar approach has been successfully used for the synthesis of N-(4-arylphenyl)furan-2-carboxamide derivatives. researchgate.net

Multi-component Reactions (MCRs): The development of MCRs would provide a highly efficient and atom-economical route to complex analogs. Designing a one-pot reaction that combines precursors for the furan (B31954) ring, the aniline (B41778) moiety, and additional diversity elements could rapidly generate a library of compounds, accelerating the discovery of new bioactive molecules. researchgate.net

Flow Chemistry Synthesis: Transitioning key synthetic steps to a continuous flow process could offer improved reaction control, scalability, and safety. This would be particularly advantageous for reactions that are exothermic or require precise temperature management, facilitating the large-scale production of lead compounds for further studies.

Bio-catalytic Approaches: Employing enzymes to catalyze specific steps in the synthesis could lead to more environmentally friendly processes and allow for the stereoselective introduction of functional groups, a critical aspect for optimizing interactions with chiral biological targets.

| Proposed Synthetic Strategy | Key Precursor | Potential Diversity Introduced | Reference for Concept |

| Suzuki-Miyaura Coupling | N-(4-acetylphenyl)-5-bromo-2-furamide | Varied aryl/heteroaryl groups at the furan 5-position | researchgate.net |

| Multi-component Reaction | 5-methyl-2-furoic acid, 4-aminoacetophenone, third component | Rapid assembly of complex structures | researchgate.net |

| Vilsmeier-Haack Reaction | N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)-acetamide | Introduction of formyl groups for further functionalization | researchgate.net |

Deeper Mechanistic Insights into the Molecular Interactions of this compound

A fundamental understanding of the non-covalent interactions that govern the binding of this compound to its biological targets is essential for rational drug design. The furan moiety, with its aromatic system and oxygen heteroatom, can participate in a variety of weak interactions that are crucial for molecular recognition. nih.gov

Hydrogen Bonding: The furan oxygen can act as a hydrogen bond acceptor, forming C-H···O bonds with protein residues. nih.govresearchgate.net Additionally, the amide linker contains both a hydrogen bond donor (N-H) and an acceptor (C=O), while the acetyl group on the phenyl ring provides another carbonyl oxygen acceptor. Detailed quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) analyses could elucidate the precise geometry and strength of these hydrogen bonds. nih.gov

π-Interactions: The aromatic furan and phenyl rings are capable of engaging in π-π stacking and C-H···π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. orientjchem.orgnih.gov The nature of these interactions, whether stacking or T-shaped, significantly influences binding affinity and orientation.

Hydrophobic Interactions: The methyl group on the furan ring and the acetyl methyl group contribute to hydrophobic interactions, which are critical for displacing water molecules from a binding site and contribute favorably to the binding free energy.

| Interaction Type | Potential Participating Group(s) | Significance in Molecular Recognition |

| Hydrogen Bond (Acceptor) | Furan Oxygen, Amide Carbonyl, Acetyl Carbonyl | Directional interactions, crucial for specificity |

| Hydrogen Bond (Donor) | Amide N-H | Directional interactions, crucial for specificity |

| π-π Stacking | Furan Ring, Phenyl Ring | Stabilization of the ligand-protein complex |

| C-H···π Interactions | Furan/Phenyl C-H bonds and aromatic residues | Fine-tuning of binding orientation |

| Hydrophobic Interactions | Methyl Groups | Contribution to binding affinity via the hydrophobic effect |

Expansion of Structure-Activity Relationship Studies to Broader Chemical Space

Systematic Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. rroij.com For this compound, future research should focus on methodically modifying each subunit of the molecule to probe the chemical space and identify key structural features that govern its activity. nih.govnih.gov

Modification of the Phenyl Ring: The substitution pattern on the 4-acetylphenyl ring can be varied to explore electronic and steric effects. Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups at different positions can modulate the ring's electronic properties and introduce new interaction points. nih.gov

Alterations to the Furan Ring: The 5-methyl group can be replaced with other alkyl groups of varying sizes (ethyl, propyl) or with functional groups capable of forming hydrogen bonds (e.g., hydroxymethyl). nih.gov The furan ring itself could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to assess the importance of the oxygen heteroatom.

Modification of the Amide Linker: The amide bond can be replaced with bioisosteres such as a reverse amide, thioamide, or sulfonamide to alter its hydrogen bonding capacity, conformational rigidity, and metabolic stability. researchgate.net

Exploration of the Acetyl Group: The acetyl group can be modified to other ketones or reduced to a secondary alcohol. It could also be converted into an oxime or other derivatives to explore different interactions within the binding pocket.

A hypothetical SAR exploration is outlined in the table below, based on common modifications in medicinal chemistry. rroij.comnih.gov

| Modification Site | Proposed Modification | Rationale |

| Phenyl Ring (positions 2, 3, 5, 6) | -F, -Cl, -CF₃ | Probe electronic effects and steric tolerance |

| Furan Ring (position 5) | -CH₂OH, -CF₃, -Cyclopropyl | Introduce H-bond capability, alter electronics, explore steric bulk |

| Amide Linker | Reverse Amide (-NH-CO- to -CO-NH-) | Change H-bond vector and conformation |

| Acetyl Group | -C(O)CH₂CH₃, -CH(OH)CH₃ | Investigate steric and H-bonding requirements |

Development of Advanced Computational Models for this compound Derivatives

In silico methods are indispensable tools in modern drug discovery for predicting the properties of novel compounds and guiding synthetic efforts. mdpi.comfoliamedica.bg The development of robust computational models for this compound derivatives can streamline the optimization process.

Quantitative Structure-Activity Relationship (QSAR): By generating a dataset of synthesized analogs and their corresponding biological activities, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be built. rsc.org These models provide contour maps that visualize the regions where steric bulk, electrostatic, and hydrophobic properties are favorable or unfavorable for activity, offering clear guidance for designing more potent molecules. rsc.org

Molecular Docking and Dynamics: Molecular docking studies can predict the binding poses of derivatives within a target protein's active site, identifying key interactions. nih.govnih.gov These initial poses can be further refined using molecular dynamics (MD) simulations, which provide insights into the dynamic stability of the ligand-protein complex and can be used to calculate binding free energies more accurately. rsc.orgmdpi.com

Pharmacophore Modeling: Based on the structures of active analogs, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity and can be used to screen virtual libraries for new, structurally diverse hits.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. mdpi.com Early assessment of properties like intestinal absorption, blood-brain barrier permeability, and potential for toxicity can help prioritize the synthesis of compounds with more favorable drug-like profiles. mdpi.com

| Computational Method | Application for Derivatives | Expected Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural features with biological activity | Predictive models and visual maps to guide new designs rsc.org |

| Molecular Docking | Predict binding modes within a target protein | Identification of key protein-ligand interactions nih.gov |

| Molecular Dynamics (MD) | Assess the stability of the docked complex over time | Confirmation of stable binding and calculation of binding free energy mdpi.com |

| ADMET Prediction | In silico profiling of pharmacokinetic and toxicity properties | Prioritization of compounds with favorable drug-like characteristics mdpi.com |

Investigation of this compound in Emerging Areas of Chemical Biology

The unique chemical structure of this compound makes it a candidate for investigation in various cutting-edge areas of chemical biology. The furan scaffold is present in numerous bioactive molecules, suggesting its potential to interact with a wide range of biological systems. numberanalytics.com

Chemical Probes for Target Identification: If this compound demonstrates a specific biological effect, it can be developed into a chemical probe. By attaching a reporter tag (e.g., a fluorophore) or a reactive group for covalent labeling, the molecule could be used in techniques like affinity chromatography or activity-based protein profiling to identify its direct molecular target(s) within cells.

Modulation of Protein-Protein Interactions (PPIs): Many disease pathways are driven by specific PPIs. The extended, relatively rigid structure of this compound may be suitable for insertion into the flat, expansive interfaces that often characterize PPIs, potentially acting as an inhibitor.

Exploration in Epigenetics: The acetylphenyl moiety bears a structural resemblance to acetylated lysine (B10760008) residues on histones. This raises the intriguing possibility that the compound or its derivatives could function as readers or writers of the "histone code," potentially interfering with epigenetic regulatory proteins.

Targeting Allosteric Sites: Allosteric modulators, which bind to a site distinct from the primary active site of an enzyme or receptor, offer advantages in terms of selectivity and avoiding on-target toxicity. nih.gov Screening this compound against known allosteric sites could uncover novel regulatory activities. The compound's defined structure could be well-suited to fit into unique, non-orthosteric pockets. nih.gov

Q & A

Q. What are the standard synthetic protocols for N-(4-acetylphenyl)-5-methyl-2-furamide, and how are structural variations validated?

The synthesis typically involves coupling 5-methylfuran-2-carbonyl chloride with substituted aminobenzophenones under controlled conditions. For example:

- Reagents : NaOH, HCl, or C₂O₂Cl₂ as catalysts.

- Conditions : Solvents like THF or DCM, temperatures ranging from 25–80°C, and reaction times of 6–24 hours .

- Validation : Post-synthesis characterization via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) confirms structural integrity. Melting points (e.g., 180–220°C) and HPLC purity (>95%) are critical for quality control .

Q. How is the anti-hyperlipidemic activity of this compound evaluated in preclinical models?

In vivo assays use Triton WR-1339-induced hyperlipidemic rats. Key parameters include:

- Plasma biomarkers : Total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C levels measured at 18-hour intervals.

- Dosage : 10–50 mg/kg administered intraperitoneally.

- Statistical analysis : ANOVA with post-hoc tests (e.g., Tukey’s) to compare treated groups (e.g., compound 4a ) vs. hyperlipidemic controls (HCG) .

Advanced Research Questions

Q. How do substituent positions (ortho/meta/para) on the benzoylphenyl group influence biological activity?

Comparative studies of 4a (para-substituted), 4b (meta), and 4c (ortho) reveal:

- Para-substitution (4a) : Highest LDL-C reduction (35–40%) due to improved steric compatibility with lipid-binding receptors.

- Meta-substitution (4b) : Moderate TG-lowering activity (~25%) but lower solubility.

- Ortho-substitution (4c) : Minimal efficacy due to steric hindrance .

Methodological Insight : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to targets like PPAR-α .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic stability or bioavailability. Approaches include:

- Microsomal stability assays : Incubate compounds with liver microsomes (e.g., rat CYP450 enzymes) to assess metabolic degradation.

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS.

- Structural optimization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic resistance, as seen in analogs like N-(4-acetylphenyl)-2-(4-nitrophenyl)acetamide .

Q. How can the core structure be modified to enhance selectivity for lipid metabolism targets?

Derivatization strategies include:

- Chalcone hybrid synthesis : Condense with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to introduce α,β-unsaturated ketones, improving PPAR-γ binding .

- Thiazolidinone fusion : Incorporate sulfur-containing heterocycles (e.g., 1,3-thiazolidin-4-one) to modulate AMPK activation pathways .

Analytical validation : X-ray crystallography (e.g., CCDC deposition) and 2D-NMR (COSY, HSQC) confirm regiochemistry .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent responses in anti-hyperlipidemic assays?

- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values.

- Outlier handling : Grubbs’ test to exclude anomalous data points (e.g., aberrant TG measurements).

- Multivariate analysis : PCA to identify correlations between structural descriptors (e.g., logP, polar surface area) and activity .